molecular formula C8H8Cl2O2S B7857375 1,2-Dichloro-4-(methanesulfonylmethyl)benzene CAS No. 25195-50-0

1,2-Dichloro-4-(methanesulfonylmethyl)benzene

Cat. No.: B7857375
CAS No.: 25195-50-0
M. Wt: 239.12 g/mol
InChI Key: TVLZDIULKKPGFS-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-(methanesulfonylmethyl)benzene is an organic compound characterized by a benzene ring substituted with two chlorine atoms and a methanesulfonylmethyl group. This compound is known for its utility in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dichloro-4-(methanesulfonylmethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. Reaction conditions include the use of chlorinating agents such as chlorine gas or thionyl chloride, and the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1,2-Dichloro-4-(methanesulfonylmethyl)benzene undergoes various types of reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives such as chlorobenzene sulfonic acids.

  • Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms or the methanesulfonylmethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

  • Substitution: Electrophilic substitution often uses Lewis acids like AlCl₃, while nucleophilic substitution may involve strong nucleophiles such as sodium hydroxide (NaOH).

Major Products Formed:

  • Oxidation: Chlorobenzene sulfonic acids.

  • Reduction: Reduced chlorobenzene derivatives.

  • Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1,2-Dichloro-4-(methanesulfonylmethyl)benzene is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1,2-Dichloro-4-(methanesulfonylmethyl)benzene exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • 1,2-Dichlorobenzene

  • 4-(Methanesulfonylmethyl)benzene

  • 1,4-Dichlorobenzene

  • 2,6-Dichlorotoluene

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Properties

IUPAC Name

1,2-dichloro-4-(methylsulfonylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O2S/c1-13(11,12)5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLZDIULKKPGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301245472
Record name 1,2-Dichloro-4-[(methylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25195-50-0
Record name 1,2-Dichloro-4-[(methylsulfonyl)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25195-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-4-[(methylsulfonyl)methyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301245472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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